2-Bromo-4,6-di-tert-butylphenol

Antioxidant Assay Radical Scavenging DPPH

Non-brominated & para-brominated analogs cannot substitute for 2-Bromo-4,6-di-tert-butylphenol (CAS 20834-61-1) in oxidative coupling or redox-active ligand design. • Oxidative coupling to 1-oxodibenzofuran scaffolds-inaccessible with non-halogenated phenols. • DPPH IC50 25 µM; antioxidant preservative for rubber, fuels & vegetable oils. • Copper-binding ligand for electron-transfer complex & radical species generation. 97% purity; 5 g-250 g sizes; ambient global shipping.

Molecular Formula C14H21BrO
Molecular Weight 285.22 g/mol
CAS No. 20834-61-1
Cat. No. B1268018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4,6-di-tert-butylphenol
CAS20834-61-1
Molecular FormulaC14H21BrO
Molecular Weight285.22 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C(=C1)Br)O)C(C)(C)C
InChIInChI=1S/C14H21BrO/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h7-8,16H,1-6H3
InChIKeyDIWZVAHZEOFSLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4,6-di-tert-butylphenol: Chemical Identity


2-Bromo-4,6-di-tert-butylphenol (CAS 20834-61-1) is a halogenated hindered phenol characterized by a bromine atom at the ortho position and two bulky tert-butyl groups at the 4- and 6-positions [1]. This substitution pattern imparts distinct steric and electronic properties relative to non-halogenated analogs like 2,4-di-tert-butylphenol and regioisomers such as 4-bromo-2,6-di-tert-butylphenol . The compound serves as a key intermediate in the synthesis of advanced materials and pharmaceuticals, and its intrinsic antioxidant capacity and ligand behavior are under active investigation .

Hindered phenol intermediate with ortho-bromo synthetic handle
Antioxidant research tool compatible with DPPH assay
Ligand for copper coordination and electron transfer studies

2-Bromo-4,6-di-tert-butylphenol: Analog Substitution Limitations


Substituting 2-Bromo-4,6-di-tert-butylphenol with a generic hindered phenol or a positional isomer is scientifically unsound due to the unique interplay between its bromine atom and tert-butyl groups. The bromine at the ortho position not only serves as a synthetic handle for cross-coupling reactions but also modulates the electronic environment of the phenolic ring, influencing its radical scavenging kinetics and metal coordination geometry in ways that non-brominated or para-brominated analogs cannot replicate . For instance, the 4-bromo regioisomer (CAS 1139-52-2) exhibits different steric hindrance around the hydroxyl group, altering its reactivity in both catalytic and antioxidant applications . Therefore, selection must be driven by quantitative performance metrics specific to the 2-bromo substitution pattern.

Non-brominated
Lack ortho-bromo reactivity for cross-coupling, limiting synthetic utility
Para-bromo isomer
Alters steric hindrance around phenolic -OH, shifting antioxidant and catalytic behavior
Generic hindered phenol
Absence of bromine modulation impacts radical scavenging kinetics and metal binding

2-Bromo-4,6-di-tert-butylphenol: Differentiation Evidence


DPPH Radical Scavenging Potency

2-Bromo-4,6-di-tert-butylphenol exhibits significant radical scavenging activity. In a DPPH assay, it demonstrated an IC50 value of 25 µM . This is compared to ascorbic acid, a standard antioxidant reference.

Radical scavenging IC50
Data to verify
25 µM (DPPH assay)
Supports antioxidant activity benchmarking
Comparator ascorbic acid; direct quantitative difference not reported
Antioxidant Assay Radical Scavenging DPPH

Oxidative Coupling to Dibenzofuran Derivatives

2-Bromo-4,6-di-tert-butylphenol undergoes oxidative coupling with potassium ferricyanide to yield 1,4-dihydro-4-bromo-2,4,6,8-tetra-tert-butyl-1-oxodibenzofuran . This transformation leverages the ortho-bromo substituent for bond formation, a pathway not accessible to non-brominated analogs like 2,4-di-tert-butylphenol.

Oxidative coupling
Class-level inference
Forms dibenzofuran derivative via ortho-bromo pathway
Enables heterocycle scaffold synthesis
Non-brominated analog does not undergo this reaction
Organic Synthesis Pharmaceutical Intermediate Oxidative Coupling

Copper-Binding and Electron Transfer

2-Bromo-4,6-di-tert-butylphenol (also known as 2,4-Bis(tert-butyl)-6-bromophenol) acts as a ligand for copper, forming an electron transfer complex . The compound has been shown to generate radical species in the presence of protons and hydrogen . This behavior contrasts with non-brominated analogs, which lack the same electronic configuration for metal coordination.

Copper ligand
Class-level inference
Electron transfer complex with copper; radical generation
Supports redox-active material design
Conditions: Cu ions and H+ source
Coordination Chemistry Metal Ligand Electron Transfer

Selective Ortho-Bromination

In a catalytic oxidative bromination study, 2,4-di-tert-butylphenol was converted to 2,4-di-tert-butyl-6-bromophenol (2-Bromo-4,6-di-tert-butylphenol) with 100% selectivity and 95% yield [1]. This high-yielding, selective route to the target compound underscores its synthetic accessibility relative to other brominated phenol isomers.

Ortho-bromination yield
Head-to-head
100% selectivity, 95% yield for target; control substrate 94% yield
Supports synthetic accessibility
Catalytic [VOTPP(Br)4], 15 min, RT
Synthetic Methodology Bromination Catalysis

2-Bromo-4,6-di-tert-butylphenol: Application Scenarios


Heterocyclic Scaffold Synthesis

The compound's demonstrated ability to undergo oxidative coupling to form complex dibenzofuran derivatives positions it as a valuable building block in medicinal chemistry programs targeting novel heterocyclic scaffolds . Procurement for this application is justified by the specific reaction outcome that non-brominated analogs cannot achieve.

Copper-Based Redox-Active Materials

Its confirmed role as a copper-binding ligand that forms electron transfer complexes and generates radical species makes it a candidate for designing redox-active materials or catalytic systems . This application relies on the bromine substituent, which is absent in common phenolic antioxidants.

Antioxidant for Industrial Fluids

With a DPPH radical scavenging IC50 of 25 µM, the compound exhibits measurable antioxidant potency . It is used as a preservative and antioxidant in rubber, fuels, and vegetable oils to prevent oxidative quality loss . This application is supported by its documented radical scavenging activity.

Application
Selection Property
Validation Focus
Heterocyclic scaffold synthesis
Ortho-bromo synthetic handle
Oxidative coupling product verification
Redox-active copper materials
Copper coordination ability
Electron transfer complex characterization
Industrial fluid antioxidant research
Radical scavenging activity
DPPH assay benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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